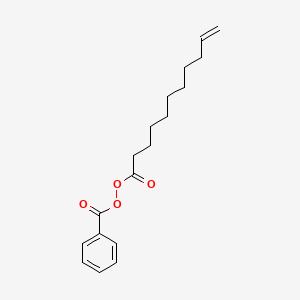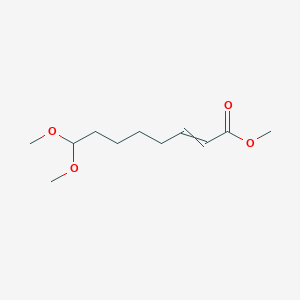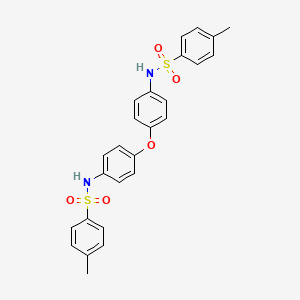
N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and substituted with sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate dibenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide)
- N,N’-(oxydi-4,1-phenylene)bis(2-methylbenzamide)
- N,N’-(oxydibenzene-4,1-diyl)diacetamide
Uniqueness: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
117964-11-1 |
|---|---|
Molecular Formula |
C26H24N2O5S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-15-25(16-4-19)34(29,30)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-35(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3 |
InChI Key |
OVDLQKREZONSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

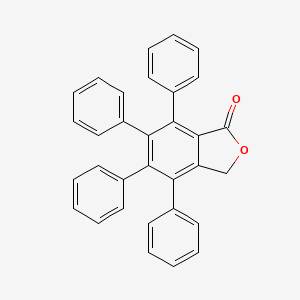
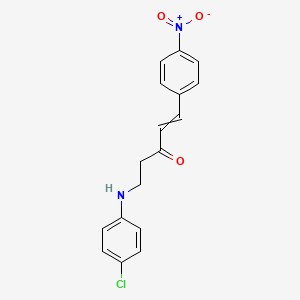
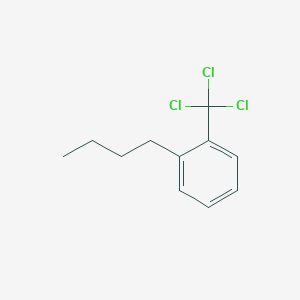
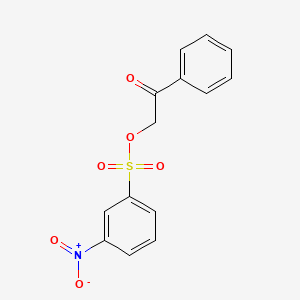
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
